2-(Cyclopentylsulfanyl)acetic acid
Overview
Description
2-(Cyclopentylsulfanyl)acetic acid is an organic compound with the CAS Number: 52363-14-1 . It has a molecular weight of 160.24 . The IUPAC name for this compound is (cyclopentylsulfanyl)acetic acid . It is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12O2S/c8-7(9)5-10-6-3-1-2-4-6/h6H,1-5H2,(H,8,9)
. This indicates that the compound has a cyclopentyl group attached to a sulfur atom, which is further connected to an acetic acid moiety.
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 160.24 . More specific physical and chemical properties such as boiling point, melting point, solubility, and spectral data are not available in the retrieved data.
Scientific Research Applications
Environmental Impact and Analysis
- Artificial sweeteners like acesulfame and saccharin are emerging environmental contaminants. Acetic acid is a byproduct of acesulfame (ACE) ozonation, detected in water treatment plants (Lange, Scheurer, & Brauch, 2012).
Biochemical and Biotechnological Aspects
- Acetic acid, a key compound in biotechnological processes, is produced by yeast metabolism and impacts microbial growth. Research on Saccharomyces cerevisiae and Zygosaccharomyces bailii has provided insights into their adaptation and tolerance mechanisms to acetic acid (Palma, Guerreiro, & Sá-Correia, 2018).
- Synthesis of acetic acid from renewable CO2 is a significant advancement in synthetic chemistry. The efficient catalysis using Ru–Rh bimetallic catalysts represents progress in acetic acid production and CO2 transformation (Qian et al., 2016).
Analytical and Chemical Research
- The artificial sweeteners cyclamate and acesulfame undergo oxidation during water treatment, producing acetic acid and other byproducts. Understanding their transformation is essential for assessing water quality (Scheurer et al., 2012).
- Research on hydroxyphosphinylacetic acid, a chiral auxiliary compound, shows its potential as a chiral derivatizing agent for amines and alcohols, beneficial for analytical chemistry (Majewska, 2019).
Energy and Environmental Technology
- Acetic acid's role in bio-oil reforming for hydrogen generation is critical. Understanding acetic acid steam reforming helps in developing effective catalysts and processes for bio-oil conversion (Zhang et al., 2018).
- Methane oxidation to acetic acid, catalyzed by Pd2+ cations, demonstrates a method for acetic acid synthesis. Understanding the mechanism behind this reaction contributes to advancements in chemical synthesis (Zerella, Kahros, & Bell, 2006).
Health and Medical Research
- The effects of acetic acid on light scattering from cells provide insights into its role in detecting precancerous lesions and improving diagnostic techniques (Marina, Sanders, & Mourant, 2012).
Miscellaneous Applications
- The study on acetic acid production and its applications in the food industry highlights its versatility as a preservative, flavoring agent, and potential as an antimicrobial coating (Deshmukh & Manyar, 2020).
Properties
IUPAC Name |
2-cyclopentylsulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c8-7(9)5-10-6-3-1-2-4-6/h6H,1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBGEIPMIKWXMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577533 | |
Record name | (Cyclopentylsulfanyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30577533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52363-14-1 | |
Record name | (Cyclopentylsulfanyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30577533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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